Gilteritinib-d3

Description

Theoretical Underpinnings of Deuterium (B1214612) Substitution in Chemical Biology

The substitution of hydrogen (protium, ¹H) with its heavier, stable isotope deuterium (²H or D) is a cornerstone of isotopic labeling in chemical biology. clearsynth.com While chemically similar to hydrogen, deuterium possesses a neutron in its nucleus, effectively doubling its mass. wikipedia.org This mass difference is the origin of the Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced by one of its isotopes. libretexts.orgwikipedia.org

The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond. informaticsjournals.co.injuniperpublishers.com This is because the heavier deuterium atom leads to a lower zero-point energy for the C-D bond compared to the C-H bond. libretexts.org Consequently, more energy is required to break a C-D bond, which can lead to a significantly slower reaction rate if this bond cleavage is the rate-determining step of a metabolic process. wikipedia.orgjuniperpublishers.com This primary kinetic isotope effect is expressed as the ratio of the rate constants (kH/kD) and can be substantial, with C-H bonds reacting typically 6-10 times faster than C-D bonds. wikipedia.org

Historical Context and Evolution of Deuterated Analogs as Research Tools

The use of deuterium in scientific research dates back to its discovery in the 1930s. wikipedia.orgepj-conferences.org Initially, its application in chemistry was focused on elucidating reaction mechanisms through the study of kinetic isotope effects. wikipedia.org The concept of intentionally incorporating deuterium into drug candidates to improve their properties emerged in the 1960s and 1970s, with some of the first patents for deuterated molecules being granted during this period. wikipedia.orgnih.govnih.gov

For many years, the primary application of deuterated compounds in pharmaceutical research was as tracers and internal standards for analytical techniques, particularly mass spectrometry (MS). epj-conferences.orgresearchgate.net Because a deuterated analog is nearly identical to the parent compound in terms of chemical properties—including extraction recovery, chromatographic retention time, and ionization efficiency—but has a distinct mass-to-charge (m/z) ratio, it serves as an ideal internal standard for quantitative analysis. scioninstruments.comcerilliant.comaptochem.com This allows for precise and accurate measurement of the non-labeled drug in complex biological matrices by correcting for variability during sample processing and analysis. clearsynth.comaptochem.com

Over the past two decades, the strategy of creating deuterated versions of existing drugs, sometimes called a "deuterium switch," has gained significant commercial and research interest. nih.govnih.gov This approach aims to leverage the kinetic isotope effect to create molecules with improved pharmacokinetic profiles, such as reduced metabolic clearance and longer half-lives. wikipedia.orgresearchgate.net The first deuterated drug, deutetrabenazine, was approved by the US Food and Drug Administration (FDA) in 2017, establishing a regulatory pathway and stimulating further development in the field. nih.govassumption.eduacs.org Today, deuterated compounds are integral to various stages of drug discovery and development, from metabolic studies and mechanistic investigations to the creation of novel therapeutics. wiseguyreports.comnih.gov

Overview of Gilteritinib (B612023) as a Pre-clinical Research Compound: Mechanisms of Action and Target Modulation

Gilteritinib is a potent, orally available small molecule inhibitor of multiple receptor tyrosine kinases. drugbank.comxospatahcp.com Its primary targets are FMS-like tyrosine kinase 3 (FLT3) and AXL. oncotarget.commdpi.comnih.gov Mutations in the FLT3 gene, which occur in approximately 30% of patients with acute myeloid leukemia (AML), are key drivers of leukemic cell proliferation and survival. drugbank.comoncotarget.com These mutations, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to the constitutive, ligand-independent activation of the FLT3 receptor. jadpro.comnih.govpatsnap.com

In preclinical models, gilteritinib has demonstrated potent and specific inhibitory activity against both FLT3-ITD and FLT3-TKD mutations. drugbank.comoncotarget.comoncotarget.com By binding to the ATP-binding site of the FLT3 receptor, gilteritinib blocks its autophosphorylation and activation. patsnap.com This action inhibits downstream signaling pathways crucial for cancer cell growth and survival, including STAT5, ERK, and AKT. drugbank.comresearchgate.net The inhibition of these pathways ultimately leads to the induction of apoptosis (programmed cell death) and cell cycle arrest, typically in the G0-G1 or G1 phase, in FLT3-mutated leukemia cells. oncotarget.comjadpro.comnih.govaacrjournals.org

Furthermore, gilteritinib inhibits the AXL receptor tyrosine kinase, which is implicated in resistance to other FLT3 inhibitors and chemotherapies. drugbank.comnih.gov Preclinical studies have shown that gilteritinib can overcome resistance conferred by certain FLT3 mutations and demonstrates antitumor effects as a single agent in xenograft models of FLT3-mutated AML. wikipedia.orgoncotarget.com Research has also revealed a novel mechanism whereby gilteritinib can induce a dose-dependent decrease in the total expression level of the FLT3 protein itself, a post-transcriptional effect that adds to its anti-leukemic activity. biomolther.org These findings have established gilteritinib as a significant compound for preclinical investigation into targeted cancer therapies. nih.govfirstwordpharma.comecancer.org

Table 1: Preclinical Profile of Gilteritinib

| Feature | Description | References |

|---|---|---|

| Compound Type | Small molecule tyrosine kinase inhibitor | drugbank.comcancercareontario.ca |

| Primary Targets | FMS-like tyrosine kinase 3 (FLT3), AXL | drugbank.commdpi.comnih.gov |

| Targeted Mutations | FLT3-Internal Tandem Duplication (ITD), FLT3-Tyrosine Kinase Domain (TKD) | drugbank.comxospatahcp.comjadpro.com |

| Mechanism of Action | ATP-competitive inhibitor; blocks FLT3 autophosphorylation and downstream signaling | drugbank.compatsnap.comoncotarget.com |

| Downstream Pathways | Inhibits phosphorylation of STAT5, AKT, and ERK | drugbank.comresearchgate.net |

| Cellular Effects | Induces apoptosis; causes G0/G1 cell cycle arrest | xospatahcp.comoncotarget.comnih.govaacrjournals.org |

| Additional Effects | Reduces total FLT3 protein expression post-transcriptionally | biomolther.org |

Rationale for the Academic Investigation of Gilteritinib-d3: Enhancing Research Methodologies and Mechanistic Elucidation

The academic investigation of this compound, a deuterated analog of gilteritinib, is primarily driven by the need for robust and precise analytical methodologies in preclinical and clinical research. The most critical application of this compound is as an internal standard (IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). scioninstruments.comcerilliant.com

In research settings, accurately measuring the concentration of gilteritinib in biological samples (e.g., plasma, tissues) is essential for pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted (ADME). assumption.edu Because this compound has the same chemical structure and properties as gilteritinib, it co-elutes during chromatography and exhibits identical behavior during sample extraction and ionization. aptochem.com However, its increased mass allows it to be distinguished by the mass spectrometer. scioninstruments.com By adding a known amount of this compound to every sample, researchers can normalize for any analyte loss or signal variation during the analytical process, thereby ensuring the high accuracy and precision required for these studies. clearsynth.com

Furthermore, the use of a stable isotope-labeled standard like this compound is crucial for mechanistic studies. For example, in studies investigating drug metabolism, this compound can be used to unequivocally identify and quantify metabolites of gilteritinib. It also plays a role in probing the mechanisms of drug transporters or metabolizing enzymes, such as the CYP3A enzymes that primarily metabolize gilteritinib. cancercareontario.cadovepress.com By providing a reliable quantitative tool, this compound facilitates a deeper and more accurate understanding of the parent compound's biological fate and action, which is fundamental to translational and clinical research. scioninstruments.comwiseguyreports.com

Table 2: Research Applications of this compound

| Application Area | Rationale for Use | References |

|---|---|---|

| Quantitative Bioanalysis | Serves as an ideal internal standard for LC-MS/MS to ensure accuracy and precision in measuring gilteritinib concentrations. | clearsynth.comscioninstruments.comcerilliant.com |

| Pharmacokinetic (PK) Studies | Enables reliable characterization of the absorption, distribution, metabolism, and excretion (ADME) of gilteritinib. | assumption.edu |

| Metabolism Studies | Facilitates the identification and quantification of gilteritinib metabolites and helps elucidate metabolic pathways (e.g., involving CYP3A enzymes). | wiseguyreports.comcancercareontario.ca |

| Mechanistic Research | Provides a critical tool for investigating drug-transporter interactions and other mechanistic aspects of the drug's disposition. | scioninstruments.comwiseguyreports.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H44N8O3 |

|---|---|

Molecular Weight |

555.7 g/mol |

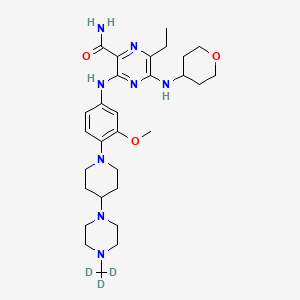

IUPAC Name |

6-ethyl-3-[3-methoxy-4-[4-[4-(trideuteriomethyl)piperazin-1-yl]piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide |

InChI |

InChI=1S/C29H44N8O3/c1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36/h5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34)/i2D3 |

InChI Key |

GYQYAJJFPNQOOW-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2CCN(CC2)C3=C(C=C(C=C3)NC4=NC(=C(N=C4C(=O)N)CC)NC5CCOCC5)OC |

Canonical SMILES |

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5 |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Characterization of Gilteritinib D3

Strategic Approaches for Deuterium (B1214612) Incorporation into Complex Pharmaceutical Molecules

The synthesis of deuterated compounds, particularly complex molecules like Gilteritinib (B612023), requires specialized methods to ensure the precise placement and high isotopic enrichment of deuterium atoms. rsc.org

Achieving site-specific deuteration is critical, as placing deuterium at known metabolic "soft spots" is key to altering a drug's properties. nih.gov Several strategies are employed to achieve this precision. snnu.edu.cn

Use of Deuterated Reagents and Precursors: This is one of the most direct methods. clearsynth.comsimsonpharma.com The synthesis begins with starting materials or involves reagents where hydrogen atoms are already replaced by deuterium. simsonpharma.com For example, a methylation step in a synthetic sequence can be performed using a deuterated methylating agent like iodomethane-d3 (B117434) (CD3I) to install a trideuteromethyl group. simsonpharma.com

Hydrogen Isotope Exchange (HIE): This technique involves the direct replacement of C-H bonds with C-D bonds using a deuterium source, often heavy water (D₂O) or deuterium gas (D₂), frequently catalyzed by metals like iridium, ruthenium, or palladium. snnu.edu.cnassumption.edu These methods can be tuned to target specific positions, such as those adjacent to carbonyl groups or on aromatic rings. nih.gov

Flow Synthesis Systems: Modern approaches utilize flow chemistry, which can offer better control over reaction conditions like temperature and pressure, leading to higher efficiency and yields for H-D exchange reactions compared to traditional batch methods. tn-sanso.co.jpbionauts.jp

Table 1: Comparison of Site-Specific Deuteration Strategies

| Strategy | Description | Common Deuterium Source(s) | Key Advantage |

| Deuterated Reagents/Precursors | Building the molecule using starting materials that already contain deuterium. cdnsciencepub.com | Deuterated solvents (e.g., CDCl₃), deuterated alkyl halides (e.g., CD₃I) | High specificity and isotopic incorporation at the desired site. |

| Catalytic H/D Exchange | Direct replacement of hydrogen with deuterium on an existing molecule, mediated by a catalyst. snnu.edu.cn | D₂O, D₂ gas | Can be applied late in the synthesis to deuterate a complex molecule directly. snnu.edu.cn |

| Flow Chemistry | Performing H/D exchange reactions in a continuous flow reactor system. tn-sanso.co.jp | D₂O | Enhanced reaction efficiency, safety, and scalability. tn-sanso.co.jpbionauts.jp |

The synthesis of deuterated pharmaceuticals is not without its difficulties.

Isotopic Scrambling: During some reactions, particularly certain mass spectrometry fragmentation processes and some catalytic exchanges, deuterium atoms can migrate to unintended positions in the molecule, a phenomenon known as "scrambling." cdnsciencepub.comnih.gov This can compromise the site-selectivity of the deuteration.

Purification: Separating the desired deuterated compound from any remaining non-deuterated or partially deuterated impurities is a significant challenge, as these molecules have very similar physical properties. nih.gov Isotopic mixtures are often inseparable using common purification techniques like standard column chromatography, necessitating methods like high-performance liquid chromatography (HPLC) for effective separation.

Specific Synthetic Pathways for Gilteritinib-d3: A Comparative Analysis of Proposed Routes

While the exact commercial synthesis of this compound is proprietary, a plausible synthetic route can be proposed based on the known synthesis of Gilteritinib and standard deuteration methodologies. researchgate.netepo.orgewadirect.com The synthesis of Gilteritinib involves the coupling of two key intermediates: a pyrazinecarboxamide core and a substituted aniline (B41778) side chain. acs.orgresearchgate.net

A logical approach for preparing this compound would involve the synthesis of a deuterated version of the piperazine-containing side chain. Specifically, the N-methyl group on the piperazine (B1678402) ring is a likely site for metabolic oxidation, making it a prime target for deuteration.

Proposed Synthetic Route:

Preparation of Deuterated Intermediate: The synthesis would begin with the preparation of 1-(methyl-d3)-4-(piperidin-4-yl)piperazine. This can be achieved by reacting 1-(piperidin-4-yl)piperazine (B119527) with a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or formaldehyde-d2 in the presence of a reducing agent (reductive amination). The use of a deuterated reagent ensures the specific incorporation of the trideuteromethyl group. epo.org

Coupling Reaction: This deuterated piperazine intermediate would then be coupled to the anilinic portion of the molecule.

Final Assembly: The resulting deuterated aniline fragment is then condensed with the pyrazinecarboxamide core (e.g., 3,5-dichloro-6-ethylpyrazine-2-carboxamide) through a series of reactions, likely involving nucleophilic substitution and potentially a Buchwald-Hartwig coupling, to yield the final this compound molecule. researchgate.netresearchgate.net

This route is advantageous as it introduces the deuterium label in a controlled, site-specific manner using a commercially available or readily synthesized deuterated reagent.

Advanced Analytical Techniques for Isotopic Purity and Structural Elucidation

Confirming the successful synthesis of this compound requires rigorous analytical characterization to verify its structure, determine the precise location of the deuterium atoms, and quantify the isotopic purity. rsc.org

High-resolution mass spectrometry (HRMS) is an indispensable tool for analyzing deuterated compounds. nih.gov

Isotopic Purity Determination: HRMS can accurately measure the mass-to-charge ratio (m/z) of the molecule. The incorporation of three deuterium atoms in this compound results in a predictable mass increase of approximately 3 Da compared to the non-deuterated parent compound. By analyzing the relative intensities of the ion signals for the deuterated (d3), partially deuterated (d1, d2), and non-deuterated (d0) species, the isotopic purity can be calculated with high precision. nih.govresearchgate.net

Fragment Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting pieces. nih.gov By observing which fragments retain the +3 mass shift, analysts can confirm that the deuterium atoms are located on the intended N-methylpiperazine portion of the molecule. google.comscielo.br For instance, fragmentation that cleaves the molecule leaving the N-methylpiperazine group intact would produce a fragment ion with a mass indicative of the d3-label, while fragments from other parts of the molecule would have masses corresponding to the non-deuterated structure.

Table 2: Expected HRMS Data for Gilteritinib and this compound

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |

| Gilteritinib | C₂₉H₄₄N₈O₃ | 552.3536 | 553.3614 |

| This compound | C₂₉H₄₁D₃N₈O₃ | 555.3724 | 556.3802 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information about the molecular structure and the location of deuterium atoms. rsc.orgalfa-chemistry.com

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons (which would be present in the spectrum of non-deuterated Gilteritinib) would be absent or significantly diminished. This absence is direct evidence of successful deuteration at that specific site.

²H NMR (Deuterium NMR): A ²H NMR experiment directly detects the deuterium nuclei. magritek.comnih.gov For this compound, this spectrum would show a signal at a chemical shift corresponding to the N-methyl group, confirming the presence and chemical environment of the incorporated deuterium. magritek.compnas.org The integration of this peak can be used to quantify the level of deuteration. acs.org Combining ¹H and ²H NMR data provides unambiguous confirmation of the structure and isotopic labeling pattern of the synthesized molecule. sigmaaldrich.comacs.org

Chromatographic Separation Techniques for Purity Assessment

The assessment of chemical and isotopic purity is paramount for any analytical standard. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the predominant techniques for evaluating the purity of Gilteritinib and its deuterated analogs. nih.govjaptronline.com These methods are designed to separate the main compound from any process-related impurities, degradation products, or isotopically unlabeled species.

Several validated reversed-phase HPLC (RP-HPLC) methods have been developed for this purpose. japtronline.comimpactfactor.org These methods are stability-indicating, meaning they can resolve the active pharmaceutical ingredient from products that may form under stress conditions such as exposure to acid, base, or light. japtronline.comresearchgate.net

A key aspect of method development is the selection of the stationary and mobile phases to achieve optimal separation. For Gilteritinib analysis, C18 columns are frequently employed due to their versatility in separating molecules with varied polarities. nih.govjaptronline.com The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with formic acid) and an organic solvent (typically acetonitrile (B52724) or methanol). nih.govjaptronline.com The choice between isocratic elution (constant mobile phase composition) and gradient elution (varied composition over time) depends on the complexity of the sample matrix. nih.govjaptronline.com

The following tables summarize the conditions and validation parameters from published chromatographic methods for the analysis of Gilteritinib, which are applicable for the purity assessment of this compound.

Table 1: Exemplary HPLC and UPLC-MS/MS Method Conditions for Gilteritinib Analysis

| Parameter | Method 1 (UPLC-MS/MS) nih.gov | Method 2 (HPLC) japtronline.comresearchgate.net | Method 3 (RP-HPLC) impactfactor.org |

| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) | Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm) | Phenomenex C18 (150 mm x 4.6 mm, 5µ) |

| Mobile Phase A | 0.1% Formic acid in water | Phosphate buffer (pH 4.5) : Acetonitrile (25:75 v/v) | Acetonitrile |

| Mobile Phase B | Acetonitrile | Acetonitrile : Methanol (75:25 v/v) | Phosphate buffer (pH 4.8) |

| Elution Mode | Gradient | Isocratic (A:B, 50:50) | Gradient (Optimized: 42.1% A, 57.9% B) |

| Flow Rate | 0.40 mL/min | 0.7 mL/min | 0.93 mL/min |

| Detection | Tandem Mass Spectrometry | UV at 230 nm | UV at 240 nm |

| Column Temp. | Not Specified | Not Specified | 31.7°C |

| Injection Volume | 2.0 µL | Not Specified | Not Specified |

| Run Time | 3.0 min | Not Specified | 2.655 min (Retention Time) |

Table 2: Performance Characteristics of Validated Analytical Methods for Gilteritinib

| Parameter | Method 1 (UPLC-MS/MS) nih.gov | Method 2 (HPLC) japtronline.comresearchgate.net | Method 3 (HPTLC) humanjournals.com |

| Linearity Range | 1–500 ng/mL | 25-175 µg/mL | 15-85 ng/band |

| Correlation Coefficient (r²) | Not Specified | Not Specified | 0.9999 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.025 µg/mL | Not Specified |

| Precision (%RSD) | < 10.6% (Intra-day & Inter-day) | Not Specified | 1.74% (Repeatability) |

| Accuracy | -14.5% to 11.1% | Not Specified | Not Specified |

| Recovery | 84.6% to 91.9% | Not Specified | Not Specified |

High-Performance Thin-Layer Chromatography (HPTLC) has also been established as a simple, precise, and accurate method for the quantification of Gilteritinib. humanjournals.com One such method utilized silica (B1680970) gel 60 F254 plates with a mobile phase of toluene-ethyl acetate-methanol-DEA and densitometric scanning at 310 nm for quantification. humanjournals.com

The purity assessment of this compound using these chromatographic techniques ensures that the material is suitable for its intended use as an internal standard, providing confidence in the accuracy and reliability of subsequent analytical measurements. veeprho.comcleanchemlab.com

Development and Validation of Advanced Analytical Methods Utilizing Gilteritinib D3

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the preferred technology for quantifying small molecules like gilteritinib (B612023) in complex biological matrices due to its superior sensitivity and specificity. The development of these methods involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Gilteritinib-d3 as an Internal Standard in Pre-clinical Quantitative Assays

In the quantitative analysis of gilteritinib in preclinical studies, a deuterated analog, specifically Gilteritinib-d5, is often employed as an internal standard (IS). researchgate.net An ideal internal standard co-elutes with the analyte and has similar ionization efficiency and extraction recovery, but is mass-distinguishable. researchgate.net this compound, a stable isotope-labeled version of gilteritinib, is designed for this purpose. It compensates for variations during sample preparation and analysis, such as extraction losses and matrix-induced ionization suppression or enhancement, ensuring the accuracy and precision of the quantification. researchgate.netnih.gov The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis. researchgate.net

Optimization of Chromatographic Separation for Gilteritinib and its Deuterated Analog

Effective chromatographic separation is critical to distinguish gilteritinib and its deuterated internal standard from endogenous components in the biological matrix, thereby minimizing interference. dovepress.com Research has demonstrated successful separation using reversed-phase columns, such as the Acquity BEH C18 and Accucore aQ columns. researchgate.netdovepress.comnih.govresearchgate.net These separations are typically achieved using a gradient elution with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous solution containing an additive such as 0.1% formic acid. researchgate.netdovepress.comnih.gov The addition of formic acid helps to enhance the chromatographic peak shape and improve the ionization efficiency of the analytes in the mass spectrometer. dovepress.com The total run time for these optimized methods is often short, around 2.5 to 4 minutes, allowing for high-throughput analysis. researchgate.netnih.govresearchgate.net

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Accucore aQ researchgate.net | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm) dovepress.comnih.gov |

| Mobile Phase A | 0.1% formic acid in H₂O researchgate.net | 0.1% formic acid in water dovepress.comnih.gov |

| Mobile Phase B | 0.1% formic acid in acetonitrile researchgate.net | Acetonitrile dovepress.comnih.gov |

| Flow Rate | 0.4 mL/min researchgate.net | 0.40 mL/min dovepress.comnih.gov |

| Total Run Time | 2.5 min researchgate.net | 3.0 min dovepress.comnih.gov |

Mass Spectrometric Parameters for Enhanced Sensitivity and Selectivity

Tandem mass spectrometry is utilized for its high sensitivity and selectivity, operating in Multiple Reaction Monitoring (MRM) mode. researchgate.netnih.gov In this mode, specific precursor-to-product ion transitions are monitored for both gilteritinib and its internal standard, this compound. For gilteritinib, a common transition is m/z 553.1 → 436.0. researchgate.netnih.gov For the deuterated internal standard, Gilteritinib-d5, the transition is m/z 559 → 441. researchgate.net These transitions are monitored in the positive ion mode using an electrospray ionization (ESI) source. nih.govmdpi.com The optimization of parameters such as collision energy and cone voltage is crucial for maximizing the signal response and achieving the desired sensitivity. nih.gov

| Compound | Precursor Ion (Q1) (m/z) | Product Ion (Q3) (m/z) | Reference |

|---|---|---|---|

| Gilteritinib | 553.1 | 436.0 | researchgate.netnih.gov |

| Gilteritinib-d5 (IS) | 559.0 | 441.0 | researchgate.net |

Rigorous Bioanalytical Method Validation for Research Applications

For a developed LC-MS/MS method to be considered reliable for research applications, it must undergo rigorous validation according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). nih.govmdpi.com This process ensures the method is accurate, precise, and consistently delivers high-quality data.

Assessment of Selectivity and Specificity for this compound Inclusion

Selectivity and specificity are fundamental aspects of method validation. This involves analyzing blank biological matrix samples (e.g., plasma) from multiple sources to ensure that no endogenous components interfere with the detection of either gilteritinib or this compound at their respective retention times. nih.govnih.gov Chromatograms of blank plasma are compared with those of plasma spiked with the analyte at the lower limit of quantification (LLOQ) and the internal standard to confirm the absence of interfering peaks. nih.govnih.gov This ensures that the measured signal is solely attributable to the compounds of interest. nih.gov

Evaluation of Linearity and Quantification Limits in Biological Matrices

The linearity of the method is assessed by preparing calibration curves over a specified concentration range. researchgate.netnih.gov For gilteritinib, these ranges are typically from 1 to 500 ng/mL or 5 to 500 ng/mL in matrices like rat or mouse plasma. researchgate.netnih.govnih.gov A linear regression analysis is performed, and a high correlation coefficient (r² > 0.99) is required to demonstrate linearity. nih.govnih.gov

The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. researchgate.netnih.gov For gilteritinib assays, LLOQs of 1 ng/mL and 5 ng/mL have been successfully established and validated. researchgate.netnih.govnih.gov The precision, measured as the coefficient of variation (%CV), and accuracy should be within ±15% (±20% at the LLOQ). nih.gov Studies have reported intra-day and inter-day precision values of less than 10.6% and accuracy within -14.5% to 11.1%, demonstrating the robustness of the methods. dovepress.comnih.govnih.gov

| Parameter | Finding 1 | Finding 2 | Reference |

|---|---|---|---|

| Linearity Range | 1–500 ng/mL | 5–500 ng/mL | researchgate.netnih.govnih.gov |

| Correlation Coefficient (r²) | >0.99 | >0.99 | nih.govnih.gov |

| LLOQ | 1 ng/mL | 5 ng/mL | researchgate.netnih.govnih.gov |

| Inter-day Precision (%CV) | ≤10.6% | <7.04% | researchgate.netdovepress.comnih.gov |

| Inter-day Accuracy | -14.5% to 11.1% | 101–108% | researchgate.netdovepress.comnih.gov |

Precision and Accuracy Determinations (Intra-day and Inter-day)

The reliability of any quantitative analytical method hinges on its precision and accuracy. In the context of bioanalytical assays for gilteritinib, where this compound serves as the internal standard (IS), these parameters are meticulously evaluated. Precision measures the closeness of repeated measurements, expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), while accuracy reflects how close the measured value is to the true value, often expressed as percent error (%RE).

Validation studies for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods demonstrate the robustness of using a deuterated standard like this compound. For the quantification of gilteritinib in biological samples, such as rat or human plasma, precision and accuracy are assessed at multiple concentration levels, typically low, medium, and high-quality control (QC) samples.

Intra-day precision and accuracy are determined by analyzing multiple replicates of each QC level within the same day, whereas inter-day precision and accuracy are assessed by repeating the analysis on several consecutive days. nih.gov In a validated UPLC-MS/MS method for gilteritinib in rat plasma, intra-day precision was found to be ≤9.2% and inter-day precision was ≤10.6%. nih.gov The accuracy for the same assay was reported to be within -4.0% to 4.3% for intra-day measurements and -14.5% to 11.1% for inter-day measurements. nih.gov Similarly, an HPLC-UV method for determining gilteritinib in human plasma reported intra-day and inter-day precision coefficients of 2.3-3.7% and 1.3-5.2%, respectively, with accuracy ranging from -9.6% to 0.1%. nih.gov These results fall well within the generally accepted limits for bioanalytical method validation, underscoring the method's reproducibility and reliability, which is critically supported by the stable and predictable behavior of the internal standard.

Table 1: Intra-day and Inter-day Precision and Accuracy Data for Gilteritinib Quantification

This interactive table summarizes precision and accuracy findings from a UPLC-MS/MS assay for gilteritinib in rat plasma. nih.gov

| Parameter | Level | Intra-day | Inter-day |

|---|---|---|---|

| Precision (%CV) | Low QC | 9.2% | 10.6% |

| Medium QC | 5.5% | 7.8% | |

| High QC | 4.8% | 6.5% | |

| Accuracy (%RE) | Low QC | 4.3% | 11.1% |

| Medium QC | -4.0% | -14.5% |

Matrix Effects and Recovery Evaluation in Pre-clinical Samples

When analyzing biological samples, endogenous components of the matrix (e.g., plasma, tissue homogenates) can interfere with the ionization of the analyte and internal standard in the mass spectrometer source, leading to ion suppression or enhancement. This is known as the matrix effect. It is crucial to evaluate this effect to ensure that it does not compromise the accuracy of the quantification. This compound is used as the internal standard to compensate for these potential variations, as its physicochemical properties are nearly identical to gilteritinib, causing it to experience similar matrix effects.

Recovery is another critical parameter, representing the efficiency of the sample extraction process. It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a non-extracted standard of the same concentration.

In a study using rat plasma, the extraction recovery of gilteritinib ranged from 84.6% to 91.9% across three QC levels, while the mean recovery for the internal standard was 90.6 ± 6.6%. nih.govdovepress.com The matrix effect for gilteritinib was evaluated to be within the acceptable range of 96.1% to 102.4%, with the internal standard showing a matrix effect of 99.8 ± 5.9%. nih.govdovepress.com These findings indicate that the sample preparation method was consistent and efficient, and that co-eluting endogenous substances did not significantly impact the ionization, thereby ensuring the reliability of the measurements in pre-clinical studies. nih.govdovepress.com

Table 2: Matrix Effect and Recovery of Gilteritinib and Internal Standard (IS) in Rat Plasma

This interactive table presents data on the extraction efficiency and the influence of the biological matrix on analytical measurements. nih.govdovepress.com

| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| Gilteritinib | 2 (Low) | 84.6 ± 7.5 | 102.4 ± 8.1 |

| 80 (Medium) | 91.9 ± 5.2 | 98.5 ± 4.5 | |

| 400 (High) | 88.2 ± 6.8 | 96.1 ± 7.2 |

| Internal Standard | 100 | 90.6 ± 6.6 | 99.8 ± 5.9 |

Stability Studies of this compound in Analytical Solutions and Biological Matrices

The stability of an analyte and its internal standard in analytical solutions and biological samples under various storage and handling conditions is essential for ensuring the integrity of study results. Stability studies are performed to define the conditions under which samples can be stored and processed without significant degradation of the compounds of interest. This compound, as the internal standard, is expected to exhibit similar stability to the parent compound, gilteritinib.

Comprehensive stability assessments are conducted under different scenarios. nih.gov Stock solutions of gilteritinib and the internal standard have been shown to be stable for at least 6 hours at room temperature and for up to 60 days when stored at -20°C. nih.gov In biological matrices, such as gilteritinib-spiked mouse plasma, the analyte demonstrated stability for at least 6 hours at room temperature (bench-top stability) and for up to 25 days when stored at -80°C (long-term stability). nih.gov Furthermore, processed samples remained stable in a temperature-controlled autosampler at 4°C for up to 24 hours. nih.gov These stability data confirm that sample integrity is maintained during collection, storage, and analysis, which is fundamental for reliable pharmacokinetic and other pre-clinical studies.

Table 3: Stability of Gilteritinib in Stock Solutions and Mouse Plasma

This interactive table outlines the stability of gilteritinib under various storage and handling conditions, a critical aspect of bioanalytical method validation. nih.gov

| Stability Condition | Matrix/Solution | Duration | Storage Temperature | Result |

|---|---|---|---|---|

| Short-Term | Stock Solution | 6 hours | Room Temperature | Stable |

| Long-Term | Stock Solution | 60 days | -20°C | Stable |

| Bench-Top | Mouse Plasma | 6 hours | Room Temperature | Stable |

| Long-Term | Mouse Plasma | 25 days | -80°C | Stable |

| Autosampler | Processed Samples | 24 hours | 4°C | Stable |

High-Throughput Quantitative Approaches in Drug Discovery Research

Drug discovery and development is a resource-intensive process that relies heavily on the rapid and accurate analysis of a large number of samples. High-throughput screening (HTS) and quantitative high-throughput screening (qHTS) are essential strategies used to evaluate vast libraries of chemical compounds for potential therapeutic activity or toxicity. biorxiv.org These approaches require analytical methods that are not only robust and reliable but also fast and cost-effective.

The development of sensitive and efficient LC-MS/MS methods, which utilize internal standards like this compound, is a key enabler of high-throughput quantitative analysis in drug discovery. researchgate.net The short run times (often 2-4 minutes per sample) and simple sample preparation techniques (e.g., protein precipitation) associated with these methods allow for the rapid processing of thousands of samples generated during pre-clinical research. nih.govresearchgate.net This capability is critical for conducting extensive pharmacokinetic (PK) studies in animal models, which examine how a drug is absorbed, distributed, metabolized, and excreted. nih.gov For instance, determining the plasma and tumor concentrations of gilteritinib at multiple time points after administration in mouse models requires a high-throughput analytical workflow to establish dose-response relationships and inform clinical trial design. nih.gov The use of a stable, isotopically labeled internal standard like this compound ensures that the large volumes of data generated are accurate and precise, providing a solid foundation for advancing promising drug candidates like gilteritinib through the development pipeline.

Pre Clinical Metabolic Investigations and Pharmacokinetic Profiling with Gilteritinib D3

In Vitro Metabolic Fate Studies of Gilteritinib-d3

In vitro studies are fundamental to characterizing the metabolic profile of a drug candidate. For a deuterated analog like this compound, these studies help elucidate the metabolic pathways of Gilteritinib (B612023) by comparing the metabolic rates and metabolite profiles of the deuterated and non-deuterated forms.

Hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. Stability assays using human liver microsomes (HLMs) are a standard method to assess a compound's susceptibility to metabolism.

When Gilteritinib is incubated with HLMs, it undergoes metabolism, leading to a decrease in its concentration over time. A study designed to evaluate this determined the in vitro half-life (t½) of Gilteritinib to be 14.32 minutes, with a calculated intrinsic clearance (Clint) of 56.64 µL/min/mg. mdpi.com The primary metabolic pathways for Gilteritinib involve oxidation and N-dealkylation. fda.gov The main metabolites identified in animal studies are designated M17, M16, and M10, all of which account for less than 10% of the parent drug's exposure. mdpi.com

For this compound, the stability in hepatic microsomes would be expected to be higher if the deuterium (B1214612) atoms are placed at a site of metabolic attack. This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, making it more difficult for enzymes to break. By comparing the rate of disappearance of this compound to that of Gilteritinib, researchers can pinpoint the primary sites of metabolism. If the deuteration significantly slows down the formation of a particular metabolite, it confirms the position of deuteration as a key metabolic site.

Table 1: In Vitro Metabolic Stability of Gilteritinib in Human Liver Microsomes

| Parameter | Value | Reference |

|---|---|---|

| In Vitro Half-life (t½) | 14.32 min | mdpi.com |

This table presents data for the non-deuterated parent compound, Gilteritinib, which serves as a baseline for metabolic stability studies involving this compound.

While microsomes are excellent for studying Phase I (oxidative) metabolism, incubations with cryopreserved hepatocytes offer a more complete picture by including Phase II (conjugative) metabolic pathways. Studies have postulated the metabolic pathway for Gilteritinib based on results from both liver microsome and hepatocyte incubations. nih.govresearchgate.net The metabolic pathways of Gilteritinib in humans involve oxidation, N-dealkylation, and glutathione (B108866) conjugation, which can be followed by hydrolysis and glucuronidation. fda.gov

When this compound is incubated with hepatocytes, a similar, albeit likely slower, cascade of metabolic events would occur. The use of the deuterated analog helps in distinguishing drug-related metabolites from endogenous background noise in mass spectrometry analysis. The distinct mass shift (+3 Da for a -d3 label) allows for the unambiguous identification of deuterated metabolites, providing a clearer map of the biotransformation pathways.

In vitro studies have consistently identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for the metabolism of Gilteritinib. mdpi.comnih.govjohnshopkins.edumdpi.comnih.gov This has been confirmed through studies using recombinant human CYP-expressing microsomes and by observing significant drug-drug interactions when Gilteritinib is co-administered with strong inhibitors or inducers of CYP3A4. nih.govresearchgate.net The biotransformation mediated by CYP3A4 includes N-demethylation, N-dealkylation, and oxidation. fda.gov

In vitro-in vivo correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a drug to an in vivo response. nih.govallucent.com For metabolic studies, this often involves correlating in vitro clearance rates with in vivo clearance observed in preclinical or clinical studies.

For deuterated analogs like this compound, establishing a direct IVIVC can be complex. While in vitro data might clearly show reduced metabolism due to the kinetic isotope effect, the in vivo consequences are not always straightforward. The body may compensate for the blocked pathway through "metabolic switching," where alternative, minor metabolic routes become more prominent. scispace.com Therefore, predicting the in vivo pharmacokinetic profile of a deuterated drug from in vitro data alone can be challenging. However, these comparative in vitro studies are essential for building a mechanistic understanding that informs the interpretation of in vivo data and the potential for altered pharmacokinetics and drug-drug interactions. scispace.com

In Vivo Pharmacokinetic Characterization in Research Animal Models

Preclinical studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity before human trials.

The pharmacokinetic profile of Gilteritinib has been evaluated in non-human species, including rats and dogs. nih.gov Following oral administration, Gilteritinib is absorbed, reaching peak plasma concentrations (Cmax) between 2 and 6 hours in humans, a timeframe that is often mirrored in preclinical species. nih.govjohnshopkins.edu Gilteritinib exhibits a large volume of distribution, indicating extensive distribution into tissues. nih.gov In humans, plasma protein binding is approximately 90%, primarily to albumin. nih.gov After a single oral dose of radiolabeled [14C]-gilteritinib to rats, radioactivity was detected in both maternal and fetal tissues, indicating placental transfer. fda.gov

When studying this compound in these same animal models, several differences in pharmacokinetic parameters would be anticipated due to reduced metabolic clearance.

Absorption: If Gilteritinib undergoes significant first-pass metabolism by CYP3A4 in the gut wall and liver, the deuteration in this compound would reduce this effect. This would lead to an increase in oral bioavailability (F) compared to the parent compound.

Distribution: The volume of distribution (Vd) is primarily governed by the physicochemical properties of the drug, such as lipophilicity and plasma protein binding. Since deuteration causes minimal changes to these properties, the Vd of this compound is expected to be similar to that of Gilteritinib.

Table 2: Expected Comparative Pharmacokinetic Parameters of Gilteritinib vs. This compound in Animal Models

| Pharmacokinetic Parameter | Gilteritinib (Parent Drug) | This compound (Deuterated) | Rationale for Expected Difference |

|---|---|---|---|

| Bioavailability (F) | Moderate | Higher | Reduced first-pass metabolism due to kinetic isotope effect. |

| Time to Peak Concentration (Tmax) | 2-6 hours (in humans) | Similar | Absorption rate is generally unaffected by deuteration. |

| Volume of Distribution (Vd) | Large | Similar | Physicochemical properties governing distribution are largely unchanged. |

| Clearance (CL) | Moderate-to-High | Lower | Slower rate of metabolism by CYP enzymes (e.g., CYP3A4). |

This table provides a hypothetical comparison based on established principles of using deuterated compounds in pharmacokinetic research. Actual values would require direct experimental measurement.

Excretion Pathways and Mass Balance Studies Utilizing Deuteration

In preclinical mass balance studies, which are essential for understanding the routes and extent of drug elimination, isotopically labeled compounds are indispensable. While radiolabeled molecules like ¹⁴C-Gilteritinib are often used to trace the parent drug and its metabolites, deuterated analogs such as this compound are employed as internal standards in the analytical methods that quantify the unlabeled drug in excreta.

Below is a hypothetical data table illustrating how this compound would be used to quantify Gilteritinib in a preclinical excretion study.

| Sample ID | Matrix | Measured Gilteritinib (ng/mL) | This compound (Internal Standard) Response (counts) | Corrected Gilteritinib Concentration (ng/mL) |

| Rat_Urine_01 | Urine | 45.2 | 1.2 x 10⁶ | 46.5 |

| Rat_Urine_02 | Urine | 51.8 | 1.1 x 10⁶ | 52.9 |

| Rat_Feces_01 | Feces | 102.5 | 1.3 x 10⁶ | 105.1 |

| Rat_Feces_02 | Feces | 98.7 | 1.2 x 10⁶ | 101.2 |

Note: This table is for illustrative purposes to demonstrate the application of an internal standard and does not represent actual experimental data.

Comparative Pharmacokinetic Profiles of Gilteritinib and this compound in Animal Models

While no preclinical studies have been identified that directly compare the full pharmacokinetic profile of this compound to that of Gilteritinib as a primary objective, the foundational principle of using a deuterated internal standard is that its pharmacokinetic behavior is nearly identical to the parent compound. The small increase in mass due to the deuterium atoms does not significantly alter its absorption, distribution, metabolism, and excretion (ADME) properties.

In practice, when this compound is used as an internal standard in animal pharmacokinetic studies, it is added to plasma or serum samples at a known concentration after collection. The samples are then processed and analyzed by LC-MS/MS. The ratio of the Gilteritinib peak area to the this compound peak area is used to calculate the concentration of Gilteritinib in the original sample. This methodology is predicated on the assumption that this compound behaves identically to Gilteritinib during the analytical process.

The following table illustrates a simplified pharmacokinetic dataset from a hypothetical animal study where this compound would be used for quantification.

| Time Point (hours) | Animal ID | Plasma Gilteritinib Concentration (ng/mL) - Quantified using this compound |

| 0.5 | Rat_A | 150.3 |

| 1 | Rat_A | 275.8 |

| 2 | Rat_A | 450.1 |

| 4 | Rat_A | 380.6 |

| 8 | Rat_A | 210.2 |

| 24 | Rat_A | 50.7 |

Note: This table is for illustrative purposes and does not represent actual experimental data.

Tissue Distribution Research in Pre-clinical Models

Understanding the distribution of a drug into various tissues is crucial for assessing its potential efficacy and toxicity. In preclinical tissue distribution studies, a test animal is administered the drug, and at various time points, tissues are collected and analyzed for drug content.

Similar to its role in excretion and pharmacokinetic studies, this compound is a vital tool for the accurate quantification of Gilteritinib in tissue homogenates. The complexity of tissue matrices can interfere with the analytical measurement of a drug. The co-extraction of this compound with Gilteritinib from the tissue sample and its subsequent detection by mass spectrometry allows for the normalization of the signal, thereby providing a more accurate determination of the Gilteritinib concentration within that tissue.

A representative data table for a tissue distribution study is shown below.

| Tissue | Time Point (hours) | Gilteritinib Concentration (ng/g of tissue) - Quantified using this compound |

| Liver | 4 | 1250.5 |

| Lung | 4 | 850.2 |

| Kidney | 4 | 980.7 |

| Spleen | 4 | 760.1 |

| Brain | 4 | 25.3 |

Note: This table is for illustrative purposes and does not represent actual experimental data.

Mechanistic and Isotope Effect Studies Leveraging Gilteritinib D3

Exploration of Deuterium (B1214612) Kinetic Isotope Effects (KIEs) on Gilteritinib (B612023) Metabolism

The substitution of hydrogen with its heavier, stable isotope, deuterium, at specific molecular positions can significantly alter the pharmacokinetic profile of a drug. This alteration is primarily due to the deuterium kinetic isotope effect (KIE), a phenomenon that has become a critical tool in mechanistic drug metabolism studies. Gilteritinib-d3, a deuterated isotopologue of the potent FLT3/AXL inhibitor gilteritinib, serves as an invaluable research compound for exploring these effects.

The kinetic isotope effect arises from the fundamental differences in the physical properties of hydrogen (protium, H) and deuterium (D). A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. wikipedia.orgnih.gov Consequently, more energy is required to break a C-D bond compared to a C-H bond.

Determining the metabolic KIE for this compound involves a series of well-designed in vitro experiments. A common approach utilizes human liver microsomes (HLMs) or recombinant human CYP enzymes, which provide a controlled environment to study metabolic pathways.

The experimental design typically involves:

Incubation: Parallel incubations of gilteritinib and this compound at various concentrations are performed with a metabolically active system, such as HLMs, fortified with necessary cofactors like NADPH.

Time-Course Analysis: Samples are taken at multiple time points to measure the rate of disappearance of the parent compound (gilteritinib or this compound).

Quantification: Advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are used to accurately quantify the concentrations of the parent drug and its metabolites.

Kinetic Parameter Calculation: The data are used to determine key kinetic parameters, such as the maximal reaction velocity (Vmax) and the Michaelis constant (Km). The intrinsic clearance (CLint), calculated as Vmax/Km, is often the most informative parameter for comparing metabolic rates. plos.orgplos.org

The KIE on intrinsic clearance is then calculated as the ratio of CLint for gilteritinib to the CLint for this compound.

| Compound | Intrinsic Clearance (CLint) (µL/min/mg protein) | KIE (CLint H / CLint D) |

| Gilteritinib (Non-deuterated) | 150 | 4.2 |

| This compound | 36 |

Table 1: Hypothetical experimental data illustrating the calculation of the kinetic isotope effect for this compound metabolism in human liver microsomes. The significant KIE value suggests that cleavage of the deuterated C-H bond is a rate-limiting step.

This compound as a Research Probe for Molecular Interaction Studies (In Vitro and Cellular Models)

Beyond its use in metabolism studies, this compound serves as a valuable probe for investigating molecular interactions and cellular processes, as the isotopic substitution typically does not alter the molecule's fundamental shape or its affinity for biological targets.

Gilteritinib is a potent inhibitor of the Fms-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinases, which are key drivers in certain forms of acute myeloid leukemia (AML). medchemexpress.comnih.gov this compound can be used as a stable, heavy-labeled internal standard in quantitative mass spectrometry-based assays to precisely measure target engagement.

In cellular thermal shift assays (CETSA) or kinase inhibition assays, this compound can help quantify the amount of non-deuterated gilteritinib bound to FLT3 or AXL within intact cells or cell lysates. nih.gov Because this compound has identical binding properties but a distinct mass, it allows for accurate quantification of the unlabeled drug at the target site. Studies have shown that gilteritinib effectively inhibits the phosphorylation of FLT3 and its downstream signaling proteins. medchemexpress.commdpi.com this compound would be an essential tool in studies designed to measure the precise concentration of the drug required to achieve a specific level of target inhibition in complex biological samples. For example, research indicates gilteritinib inhibits AXL phosphorylation in a dose-dependent manner, a key factor in overcoming microenvironment-driven resistance in AML cells. nih.govresearchgate.net

Recent research has uncovered a novel mechanism of gilteritinib action involving the disruption of cellular metabolism, specifically glutamine utilization. elsevierpure.comnih.govnih.gov Gilteritinib treatment has been shown to downregulate the glutamine transporter SNAT1 (SLC38A1), leading to impaired glutamine uptake and subsequent disruption of the tricarboxylic acid (TCA) cycle. elsevierpure.comnih.gov This metabolic reprogramming results in decreased ATP production, reduced synthesis of the antioxidant glutathione (B108866), and increased levels of reactive oxygen species (ROS), ultimately promoting cellular senescence. elsevierpure.comnih.gov

This compound can be used as a tool in metabolic flux analyses to trace these pathway dynamics. In such experiments, cells are treated with this compound, and the cellular metabolome is analyzed using mass spectrometry. The heavy label allows researchers to distinguish the effects of the drug from the background metabolome, providing a clearer picture of how it perturbs specific pathways. For instance, by using this compound in combination with stable isotope-labeled glutamine, researchers can precisely track how the drug alters glutamine's entry into the TCA cycle and its downstream metabolic fate. elsevierpure.comresearchgate.net

| Metabolic Parameter | Control Cells | Gilteritinib-Treated Cells |

| Glutamine Uptake | 100% | ↓ 45% |

| Intracellular Glutamate | 100% | ↓ 50% |

| Glutathione (GSH) Levels | 100% | ↓ 60% |

| Reactive Oxygen Species (ROS) | 100% | ↑ 180% |

Table 2: Summary of research findings on the metabolic effects of Gilteritinib in FLT3-ITD+ AML cells, adapted from data presented in studies by Thomas et al. elsevierpure.comnih.gov this compound can be used as a research probe to quantify these specific metabolic shifts.

Future Directions and Emerging Applications of Gilteritinib D3 in Academic Research

Advancements in Deuterated Synthesis Technologies for Complex Molecules

The synthesis of isotopically labeled complex molecules like Gilteritinib-d3 has been revolutionized by modern catalytic methods. Traditional approaches often required multi-step syntheses starting from simple deuterated precursors, a process that was often lengthy and inefficient. However, recent advancements, particularly in transition-metal-catalyzed hydrogen isotope exchange (HIE), have enabled the direct and selective incorporation of deuterium (B1214612) into complex organic scaffolds in the later stages of a synthetic sequence. researchgate.netresearchgate.net

Iridium-based catalysts, such as Crabtree's catalyst and newer N-heterocyclic carbene (NHC)-ligated iridium complexes, have become the gold standard for HIE reactions. youtube.com These catalysts exhibit high activity and allow for the selective deuteration of molecules using D2 gas or D2O as the isotopic source under relatively mild conditions. youtube.com This late-stage functionalization is particularly advantageous for molecules like Gilteritinib (B612023), as it avoids the need to re-engineer the entire synthetic route. The development of these sophisticated catalysts has significantly improved the efficiency and accessibility of producing deuterated compounds. nih.gov

Future research in this area will likely focus on developing even more selective and robust catalysts that can target specific C-H bonds within a complex molecule with surgical precision. This would allow for the creation of various Gilteritinib isotopologues, each with deuterium labels at different positions, to probe specific metabolic pathways or molecular interactions.

| Deuteration Technology | Catalyst/Reagent Type | Key Advantages | Application to Complex Molecules |

|---|---|---|---|

| Hydrogen Isotope Exchange (HIE) | Iridium-based complexes (e.g., Crabtree's catalyst) | High efficiency, late-stage functionalization, mild reaction conditions. youtube.com | Direct deuteration of existing drug scaffolds without complete re-synthesis. researchgate.net |

| Reductive Deuteration | Palladium or Nickel catalysts with D2 gas | Applicable for unsaturated systems (alkenes, alkynes). youtube.com | Useful for precursor molecules containing double or triple bonds. |

| Visible-Light Photocatalysis | Photocatalysts with a deuterium source (e.g., D2O) | High regioselectivity, environmentally friendly (uses light energy). researchgate.net | Enables deuteration at positions not accessible by traditional HIE. |

| Synthesis from Deuterated Precursors | Deuterated starting materials (e.g., C2D2) | Precise, pre-defined location of deuterium atoms. | Fundamental but often requires lengthy, multi-step synthesis. |

Integration of this compound in Systems Pharmacology and Multi-Omics Research

Systems pharmacology aims to understand the effects of a drug on a complex biological system as a whole. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are central to this field. nih.gov this compound is an ideal tool for integration into these complex studies. While research has utilized multi-omics to identify biomarkers for Gilteritinib sensitivity in Acute Myeloid Leukemia (AML) nih.govresearchgate.net, the use of a deuterated tracer like this compound can significantly enhance the precision and depth of such analyses.

In a typical multi-omics experiment studying Gilteritinib's effect on AML cells, this compound can serve as a perfect internal standard for mass spectrometry-based analyses. clearsynth.compubcompare.ai This allows for the highly accurate quantification of the parent drug and its metabolites in cellular lysates or patient samples. scispace.com By precisely measuring drug concentration, researchers can more accurately correlate drug exposure with downstream changes observed in the proteome and metabolome. This linkage is critical for building robust quantitative models that can predict drug response and resistance mechanisms.

Isotope labeling-assisted metabolomics, for instance, can use tracers to map metabolic pathways dynamically. creative-proteomics.com While often employing 13C or 15N, the principle of using a stable isotope-labeled compound to trace molecular fate is key. This compound allows for the unambiguous differentiation of the administered drug from any potential endogenous interferences, ensuring that the measured "omics" changes are directly linked to the drug's presence.

| Omics Field | Role of this compound | Key Research Question Addressed |

|---|---|---|

| Pharmacogenomics | Provides accurate quantification for correlating drug levels with genetic markers. | How do genetic variations in FLT3 or other genes affect Gilteritinib clearance and efficacy? |

| Proteomics | Acts as an internal standard to normalize samples, ensuring accurate quantification of protein expression changes post-treatment. nih.gov | Which protein signaling pathways are modulated at specific, known concentrations of Gilteritinib? |

| Metabolomics | Enables precise quantification of the drug and its metabolites, allowing for accurate mapping of metabolic responses. creative-proteomics.com | How does Gilteritinib exposure alter the metabolic network of cancer cells? |

| Systems Pharmacology Modeling | Provides high-quality quantitative data on drug disposition, a critical input for pharmacokinetic/pharmacodynamic (PK/PD) models. | Can we build a predictive model of Gilteritinib response by integrating precise drug exposure data with multi-omics readouts? |

Expansion of Isotopic Labeling Applications Beyond Pharmacokinetics and Metabolism

The utility of deuterated compounds like this compound is expanding beyond traditional absorption, distribution, metabolism, and excretion (ADME) studies. researchgate.netnih.gov Isotopic labeling is becoming an indispensable tool in fundamental cell biology, structural biology, and quantitative proteomics. biosyn.comcreative-proteomics.com

One emerging application is in the study of protein-ligand interactions. clearsynth.com Deuterium can be used as a contrast agent in Nuclear Magnetic Resonance (NMR) spectroscopy, which can help visualize the three-dimensional structure of a drug bound to its target protein. clearsynth.com By using this compound, researchers could gain clearer insights into how the drug binds to the FLT3 receptor, including conformations that confer resistance to therapy.

In the field of quantitative proteomics, stable isotope labeling is a foundational technique. ckisotopes.com While methods like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) involve metabolic labeling, the principle of using mass differences for quantification is universal. This compound can be used as a reference standard in targeted proteomics assays (e.g., Multiple Reaction Monitoring) to absolutely quantify proteins involved in the FLT3 signaling pathway. This allows researchers to precisely measure how Gilteritinib treatment affects the abundance of key signaling nodes, providing a more dynamic view of drug action than simple western blotting.

Role of this compound in the Development of New Research Tools and Methodologies

The availability of high-purity, well-characterized deuterated compounds is a catalyst for methodological innovation. This compound serves as a foundational tool for developing next-generation analytical methods with enhanced sensitivity, precision, and accuracy. clearsynth.compubcompare.ai

The primary role of this compound is as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) assays. acanthusresearch.com Because it is chemically identical to Gilteritinib, it co-elutes during chromatography and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer. scispace.com Its different mass, however, allows it to be distinguished from the unlabeled analyte. This property is critical for developing robust and reproducible bioanalytical methods, which are essential for all stages of academic and clinical research, from preclinical cell culture experiments to clinical trials.

The use of this compound facilitates the validation of highly sensitive assays capable of detecting minute quantities of the drug in complex biological matrices like plasma or tissue. This enables microdosing studies and investigations in precious samples, such as those from pediatric patients or animal models where sample volume is limited. Ultimately, this compound is not just a labeled version of a drug; it is an enabling reagent that enhances the quality and reliability of scientific data, thereby accelerating the pace of discovery in the study of FLT3-mutated AML.

Q & A

Q. Q. How should contradictory findings in this compound’s in vitro vs. in vivo efficacy be addressed in manuscripts?

- Guidance :

- Contextual Discussion : Highlight differences in experimental conditions (e.g., tumor microenvironment vs. monolayer cultures).

- Limitations Section : Acknowledge model-specific biases (e.g., lack of immune components in in vitro assays).

- Future Directions : Propose 3D co-culture systems or patient-derived xenografts (PDXs) to bridge the gap.

Follow IMRaD structure (Introduction, Methods, Results, and Discussion) with emphasis on transparent reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.